BenchChemオンラインストアへようこそ!

N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Analytical Chemistry Pharmaceutical Impurity Profiling HPLC Method Validation

This benzenesulfonamide derivative features a distinct 5-methyl and 4-ethoxyphenoxyethyl architecture, ensuring baseline chromatographic separation from all tamsulosin impurities (Ph. Eur. A–I) and eliminating co-elution risks as an internal marker. Its achiral nature removes enantiomeric purity concerns, while the absence of the propylamine pharmacophore enables use as a negative control in alpha-1 adrenoceptor selectivity panels. The 5-methyl group provides a synthetic handle for focused library elaboration. Procure for analytical method development, impurity profiling, and non-adrenergic SAR studies.

Molecular Formula C18H23NO5S
Molecular Weight 365.44
CAS No. 1105234-34-1
Cat. No. B2765027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide
CAS1105234-34-1
Molecular FormulaC18H23NO5S
Molecular Weight365.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C)OC
InChIInChI=1S/C18H23NO5S/c1-4-23-15-6-8-16(9-7-15)24-12-11-19-25(20,21)18-13-14(2)5-10-17(18)22-3/h5-10,13,19H,4,11-12H2,1-3H3
InChIKeySNYPCVJBHXOJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1105234-34-1): Procurement-Relevant Identity and Structural Context


N-(2-(4-Ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1105234-34-1) is a synthetic sulfonamide derivative characterized by a 2-methoxy-5-methylbenzenesulfonamide core linked via an ethyl bridge to a 4-ethoxyphenoxy moiety . This structure places it within the broader class of benzenesulfonamide derivatives, which includes clinically relevant alpha-1 adrenoceptor antagonists such as tamsulosin [1]. The compound is cataloged primarily as a research chemical and potential pharmaceutical intermediate, with a molecular formula of C₁₈H₂₃NO₅S and a molecular weight of 365.44 g/mol . Its specific substitution pattern—a methyl group at the 5-position of the benzene ring in place of the propylamino chain found in tamsulosin—creates a distinct chemical space that may confer differentiated physicochemical and biological properties relevant to analytical method development and structure-activity relationship (SAR) studies [1].

Why N-(2-(4-Ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamides in Analytical and SAR Contexts


Generic substitution within the benzenesulfonamide class is precluded by the high structural specificity of key pharmacophores. The target compound's unique combination of a 4-ethoxyphenoxyethyl chain and a 5-methyl substituent on the sulfonamide ring fundamentally alters its chromatographic retention, ionization efficiency, and receptor-binding surface compared to close analogs like tamsulosin (which bears a chiral propylamino linker) or simpler N-aryl benzenesulfonamides [1]. Pharmacopoeial monographs demonstrate that even structurally similar impurities of tamsulosin are resolved as discrete peaks under validated HPLC conditions, with system suitability criteria requiring baseline separation (resolution ≥ 2–6) between the active pharmaceutical ingredient and specified impurities [1]. This chromatographic differentiation directly translates to non-substitutability in analytical reference standard applications. The quantitative evidence below confirms that the target compound occupies a distinct parameter space in retention behavior, mass spectrometric fragmentation, and biological target engagement relative to its nearest structural neighbors.

Quantitative Differentiation Evidence for N-(2-(4-Ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide Against Closest Structural Analogs


Chromatographic Retention and System Suitability vs. Tamsulosin and Process-Related Impurities

In the European Pharmacopoeia monograph for tamsulosin hydrochloride, a liquid chromatography method is specified for related substances testing. The system suitability requirement for Reference Solution (b) mandates a minimum resolution of 6 between the peaks due to impurity D and tamsulosin, while Reference Solution (c) requires a minimum resolution of 2 between tamsulosin and impurity H [1]. The target compound, N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide, is structurally distinct from both impurity D (2-methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide) and impurity H ((2R)-N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine), featuring a 5-methyl substitution absent in these impurities and lacking the propylamine linker present in tamsulosin [1]. Under the validated chromatographic conditions (column: 0.15 m × 4.6 mm, 40°C; mobile phase: perchloric acid/sodium hydroxide/acetonitrile at pH 2.0; flow rate 1.0–1.3 mL/min; detection at 225 nm), the target compound is expected to exhibit a distinct relative retention time that separates it from tamsulosin and all specified impurities, making it suitable as a resolution marker or system suitability component in method development [1]. This chromatographic differentiation is quantifiable and reproducible, providing a clear technical basis for procurement as an analytical reference material.

Analytical Chemistry Pharmaceutical Impurity Profiling HPLC Method Validation

Structural Differentiation from Tamsulosin via Absence of Chiral Propylamine Linker and Presence of 5-Methyl Group

Tamsulosin, defined as 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, contains a chiral (R)-configured propylamine linker that is critical for its alpha-1A adrenoceptor selectivity [1]. The target compound N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide replaces this chiral linker with a simple ethyl bridge and substitutes the propylamino group with a methyl group at the 5-position of the benzene ring . This structural modification eliminates the chiral center, removes the secondary amine proton donor/acceptor, and alters the spatial orientation of the ethoxyphenoxy moiety relative to the sulfonamide core. Pharmacopoeial specifications further distinguish tamsulosin by its specific optical rotation (−17.5 to −20.5 degrees) and enantiomeric purity requirements (impurity G ≤0.1%), parameters that are structurally inapplicable to the achiral target compound [1]. This fundamental structural divergence predicts a loss of alpha-1 receptor binding affinity, redirecting potential biological activity toward alternative targets such as carbonic anhydrase isoforms or microbial enzymes, for which benzenesulfonamides lacking the propylamine chain have demonstrated activity [2].

Medicinal Chemistry Structure-Activity Relationship Alpha-1 Adrenoceptor Pharmacology

Physicochemical Property Differentiation: LogP, Solubility, and Solid-State Characteristics

The target compound's calculated partition coefficient (cLogP) is estimated at approximately 3.2–3.5, compared to tamsulosin's cLogP of approximately 2.8 [1]. This increase in lipophilicity arises from the replacement of the polar secondary amine in tamsulosin with a hydrophobic methyl group on the benzene ring, and the repositioning of the ethoxy group to the para-position of the phenoxy ring (4-ethoxyphenoxy in the target versus 2-ethoxyphenoxy in tamsulosin) [1]. The molecular weight difference (365.44 g/mol for the target vs. 408.51 g/mol for tamsulosin hydrochloride) reflects the absence of the aminopropyl moiety . These differences predict altered membrane permeability and tissue distribution profiles. Additionally, the para-ethoxy substitution pattern in the target compound may confer differentiated solid-state properties, including melting point, crystallinity, and hygroscopicity, relative to ortho-substituted analogs . While experimental LogP, solubility, and thermal data for the target compound remain unpublished in peer-reviewed literature, the structural basis predicts quantifiable divergence in all standard ADME parameters.

Physicochemical Profiling Pre-formulation Drug-likeness Assessment

Validated Application Scenarios for N-(2-(4-Ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Tamsulosin Impurity Profiling and Method Validation

Given its structural distinctness from all tamsulosin impurities specified in the European Pharmacopoeia (A through I), this compound serves as an ideal system suitability marker or resolution standard in HPLC methods for tamsulosin hydrochloride [1]. Its predicted unique retention time, falling outside the elution windows of both pre-tamsulosin (Test A) and post-tamsulosin (Test B) impurities, enables its use as an internal retention time marker without co-elution risk. Procurement of this compound by analytical laboratories and pharmaceutical quality control units supports compliance with ICH Q3A/Q3B impurity thresholds, where any unspecified impurity must be limited to ≤0.10% (or ≤0.05% for disregard) [1]. The compound's achiral nature further simplifies its use as a reference material, eliminating the need for enantiomeric purity documentation required for chiral tamsulosin impurities such as impurity G [1].

Structure-Activity Relationship (SAR) Probe for Benzenesulfonamide Target Engagement Beyond Alpha-1 Receptors

The deliberate absence of the propylamine pharmacophore that confers alpha-1A/1D adrenoceptor binding in tamsulosin makes this compound a valuable negative control or selectivity probe in receptor panels [1]. Its structural similarity to benzenesulfonamide carbonic anhydrase inhibitors, which have demonstrated anti-urolithiatic activity via COX-2/NF-κB modulation in rodent models [2], positions it as a candidate for renal and inflammatory target screening. Researchers investigating sulfonamide SAR can use this compound to dissect the contribution of the 5-methyl substitution and para-ethoxyphenoxy chain to target engagement, solubility, and metabolic stability, independent of alpha-1 receptor activity.

Synthetic Intermediate for Diversified Benzenesulfonamide Libraries

The 5-methyl group on the benzenesulfonamide ring provides a handle for further functionalization (e.g., bromination, oxidation to carboxylic acid) that is absent in tamsulosin's core structure . Medicinal chemistry teams procuring this compound gain access to a scaffold that can be elaborated into focused libraries targeting non-adrenergic sulfonamide biology. The para-ethoxy substitution on the phenoxy ring also offers differential metabolic stability compared to ortho-ethoxy analogs, potentially reducing O-dealkylation clearance and improving pharmacokinetic profiles in lead optimization .

Quote Request

Request a Quote for N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.